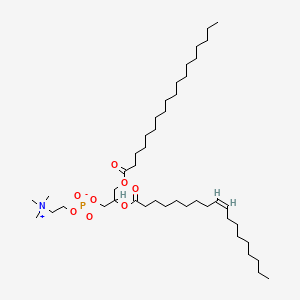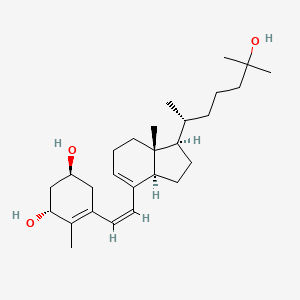
CID 6857669
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(hydridosulfido)dioxygen(.) is an inorganic radical.
Scientific Research Applications
Chemically Induced Dimerization (CID) in Protein Function Control : CID is a critical tool for studying various biological processes. Recent advancements have enabled the development of orthogonal and reversible CID systems, offering precise control over protein function with significant spatiotemporal resolution. This advancement has been pivotal in dissecting signal transductions and understanding membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Engineered PROTAC-CID Systems for Gene Regulation : The development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms has significantly enhanced gene regulation and editing. These platforms allow for fine-tuning gene expression and multiplexing biological signals, facilitating digitally inducible expression of DNA recombinases and editors for transient genome manipulation (Ma et al., 2023).
Solving Cell Biology Problems with CID : CID has resolved numerous problems in cell biology, particularly in understanding lipid second messengers and small GTPases. It provides insights into the signaling paradox, where a small pool of signaling molecules generates a large range of responses (DeRose, Miyamoto, & Inoue, 2013).
Reversible Control of Protein Localization : A novel chemical inducer of protein dimerization has been developed for controlling peroxisome transport and mitotic checkpoint signaling in living cells. This molecule can be rapidly activated and deactivated, enhancing the spatiotemporal control offered by CID (Aonbangkhen et al., 2018).
Application in Agriculture : CID, specifically carbon isotope discrimination (CID), has been used as a criterion for improving water use efficiency and productivity in barley breeding programs. This demonstrates the potential of CID in agricultural research (Anyia et al., 2007).
Methodological Challenges in Developmental Research : The evaluation of developmental research through CID methodologies underscores the importance of aligning research goals with research designs for optimal outcomes (Hamaker, Mulder, & van IJzendoorn, 2020).
properties
Molecular Formula |
HO2S |
|---|---|
Molecular Weight |
65.07 g/mol |
InChI |
InChI=1S/HO2S/c1-2-3/h3H |
InChI Key |
PWUAZNLOWMSNQX-UHFFFAOYSA-N |
Canonical SMILES |
[O]OS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[2-[(9R,11S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1233959.png)
![2-[5-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium](/img/structure/B1233960.png)
![1-[(Z)-[5-(4-aminophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B1233966.png)